molecular formula C13H13ClN2O B13851112 2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol

2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol

Cat. No.: B13851112
M. Wt: 248.71 g/mol
InChI Key: DVALINVNPJWSQK-UHFFFAOYSA-N
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Description

2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further connected to a propanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with chlorinated aromatic compounds under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorinated aromatic compound reacts with the pyrimidine ring.

    Attachment of the Propanol Moiety: The final step involves the addition of the propanol group to the pyrimidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidin-5-yl)propan-2-ol: Similar structure but with a different position of the chlorine atom.

    2-(2-(3-Bromophenyl)pyrimidin-5-yl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.

    2-(2-(3-Fluorophenyl)pyrimidin-5-yl)propan-2-ol: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(2-(3-Chlorophenyl)pyrimidin-5-yl)propan-2-ol lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)pyrimidin-5-yl]propan-2-ol

InChI

InChI=1S/C13H13ClN2O/c1-13(2,17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8,17H,1-2H3

InChI Key

DVALINVNPJWSQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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